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Indium(3+) trifluoride

Cat. No.: B1631378
M. Wt: 171.81 g/mol
InChI Key: JNLSTWIBJFIVHZ-UHFFFAOYSA-K
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Description

Significance in Advanced Materials Science

The significance of Indium(3+) trifluoride in advanced materials science is multifaceted, stemming from its applications in optics, catalysis, and electronics.

Fluoride (B91410) Glasses and Optical Fibers: A primary application of InF₃ is in the synthesis of non-oxide, heavy-metal fluoride glasses, such as fluoroindate glasses. attelements.comheegermaterials.comfishersci.fi These glasses are distinguished by their broad infrared transparency, extending to longer wavelengths than the more common zirconium fluoride-based ZBLAN glasses. mq.edu.auresearchgate.net Research has demonstrated that dysprosium-doped InF₃ glass fibers can achieve optical emission beyond 4 μm, the longest yet reported from a fluoride fiber. mq.edu.au This has led to the first demonstration of laser emission in an InF₃ fiber, highlighting its potential for developing more efficient, longer-wavelength lasers for the mid-infrared spectrum. mq.edu.auresearchgate.net The reduced multiphonon effects in indium fluoride hosts compared to ZBLAN are a key advantage for these applications. mq.edu.au

Catalysis in Organic Synthesis: InF₃ serves as a potent Lewis acid catalyst in various organic reactions. It effectively catalyzes the chemoselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, yielding cyanohydrins. attelements.comheegermaterials.comwikipedia.org Further research has shown its utility in preparing fluorine-containing 2,4,5-trisubstituted imidazoles and polysubstituted pyrroles, demonstrating its role in synthesizing complex organic molecules. heegermaterials.comfishersci.fi

Semiconductors and Electronics: The compound is used as a precursor for depositing indium-based semiconductor layers. ontosight.ai A significant area of contemporary research involves using fluoride as a dopant in both crystalline and amorphous indium oxide (In-O) semiconductors. fsu.edu Studies show that fluoride doping can modify the electronic properties of these materials, which are crucial for applications in transparent and flexible display technologies. fsu.edumst.edu Interestingly, fluoride doping increases the band gap in crystalline indium oxide while decreasing it in the amorphous phase, establishing it as a versatile agent for tuning material properties. fsu.edu

Evolution of Research Trends in Indium Fluoride Chemistry

The research trajectory of indium fluoride chemistry has evolved from fundamental synthesis and characterization to the exploration of sophisticated, high-performance applications.

Initial studies focused on establishing reliable synthesis methods, such as the fluorination of indium oxide, and characterizing the basic physical and chemical properties of InF₃. heegermaterials.comwikipedia.orgchemicalbook.com This foundational work established its identity as a stable, white, crystalline solid with a high melting point. heegermaterials.comshef.ac.uk

Subsequently, research pivoted towards its functional properties, most notably its utility as a Lewis acid catalyst in organic chemistry and as a critical component in the formulation of specialty non-oxide glasses. attelements.comheegermaterials.com This phase saw the documentation of its catalytic activity for specific reactions and the initial development of fluoroindate glass compositions.

More recently, research has entered a new phase centered on advanced materials and nanotechnology. The focus has shifted to exploiting the unique optical properties of InF₃-based fibers for mid-infrared photonics, including the development of fiber lasers and couplers. mq.edu.auresearchgate.net Another major contemporary trend is the investigation of indium fluoride-based nanomaterials. For example, chromium-doped Na₃InF₆ nanoparticles are being studied for near-infrared luminescence, with potential applications in bioimaging and sensing. acs.org Furthermore, the nuanced role of fluoride as a dopant to precisely control the electronic and structural properties of indium oxide semiconductors represents a sophisticated evolution in the application of indium fluoride chemistry. fsu.edumst.edu

Contemporary Research Frontiers and Fundamental Challenges

Current research on this compound is pushing the boundaries of materials science, though not without significant hurdles.

Contemporary Research Frontiers:

Mid-Infrared Photonics: A major frontier is the development of robust and efficient mid-infrared (3-5 μm) optical components. researchgate.net This includes creating low-loss InF₃ fiber couplers and extending the emission range of rare-earth-doped fluoroindate fibers for novel laser and sensor applications. mq.edu.auresearchgate.net

Luminescent Nanoparticles: Research into doping indium-based fluoride nanoparticles (e.g., Na₃InF₆) with transition metal ions like chromium is opening new avenues for photoluminescent materials. acs.org These nanomaterials are being explored for applications in light-converting devices and bioimaging, areas traditionally dominated by rare-earth doped materials. acs.org

Advanced Optical Materials: The use of thulium-doped indium fluoride glass for optical refrigeration represents another cutting edge. aip.org Experiments have shown that Tm³⁺:InF₃ has a better cooling efficiency than Tm³⁺:ZBLAN due to lower phonon energy, which reduces non-radiative decay. aip.org

Radiation-Hard Materials: Given their optical properties, InF₃ fibers are being investigated for use in harsh radiation environments, such as space-based infrared spectrometers. aip.org

Fundamental Challenges:

Material Processing: A significant challenge in working with fluoride glasses, including InF₃-based compositions, is their tendency to crystallize during fabrication processes like fiber drawing and fusion tapering. researchgate.net This crystallization can degrade the optical properties and presents a major hurdle for manufacturing reliable fiber-optic devices.

Doping and Defect Control: Achieving uniform and efficient doping of fluoride host lattices, particularly at the nanoscale, remains a challenge. acs.org Understanding and controlling the interplay between dopant concentration, particle size, and luminescence quenching is crucial for optimizing these materials. acs.org

Structure-Property Correlation: While the effects of fluoride doping on indium oxide semiconductors are being documented, a deeper fundamental understanding of the structure-function relationships is still needed. mst.edu Probing the precise chemical environment of the fluoride anions and their influence on the microstructure is key to the rational design of next-generation electronic materials. mst.edu

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Chemical Formula InF₃ attelements.comheegermaterials.comwikipedia.org
IUPAC Name This compound nih.govthermofisher.com
CAS Number 7783-52-0 attelements.comwikipedia.orgnih.gov
Molar Mass ~171.82 g/mol heegermaterials.comwikipedia.orgnih.gov
Appearance White crystalline solid/powder heegermaterials.comwikipedia.orgontosight.ai
Density 4.39 g/cm³ heegermaterials.comwikipedia.orgshef.ac.uk
Melting Point 1170 - 1172 °C heegermaterials.comshef.ac.ukamericanelements.com
Boiling Point >1200 °C chemicalbook.comshef.ac.uk

| Crystal Structure | Rhombohedral | heegermaterials.comwikipedia.org |

Table 2: Summary of Key Research Findings and Applications

Research Area Key Finding/Application Description Source(s)
Optical Fibers Mid-Infrared Lasing Demonstration of broad emission centered around 4.3 μm and the first laser emission in a dysprosium-doped InF₃ fiber. mq.edu.au
Catalysis Cyanohydrin Synthesis Catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes. attelements.comheegermaterials.comwikipedia.org
Semiconductors Fluoride Doping Fluoride doping tunes the electronic properties and can inhibit crystallization in indium oxide thin films. fsu.edumst.edu
Nanomaterials NIR Luminescence Cr³⁺-doped Na₃InF₆ nanoparticles exhibit near-infrared photoluminescence for potential sensing and imaging applications. acs.org

| Optical Cooling | Laser Refrigeration | Thulium-doped InF₃ glass demonstrates superior optical refrigeration efficiency compared to ZBLAN glass. | aip.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3In B1631378 Indium(3+) trifluoride

Properties

Molecular Formula

F3In

Molecular Weight

171.81 g/mol

IUPAC Name

indium(3+);trifluoride

InChI

InChI=1S/3FH.In/h3*1H;/q;;;+3/p-3

InChI Key

JNLSTWIBJFIVHZ-UHFFFAOYSA-K

SMILES

[F-].[F-].[F-].[In+3]

Canonical SMILES

[F-].[F-].[F-].[In+3]

Origin of Product

United States

Synthetic Methodologies for Indium 3+ Trifluoride and Derived Systems

Direct Synthesis Routes for Indium(3+) Trifluoride

The direct synthesis of this compound typically involves the reaction of indium precursors with a fluorine source or the dehydration of its hydrated forms.

Reaction of Indium(III) Oxide with Hydrogen Fluoride (B91410) or Hydrofluoric Acid

A primary and well-established method for the preparation of this compound is the reaction of Indium(III) oxide (In₂O₃) with either hydrogen fluoride (HF) gas or hydrofluoric acid. heegermaterials.comattelements.comwikipedia.orgsamaterials.com This reaction is a straightforward fluorination process where the oxygen atoms in the oxide are replaced by fluorine atoms.

The general reaction can be represented as: In₂O₃ + 6HF → 2InF₃ + 3H₂O

While this method is direct, achieving pure, anhydrous InF₃ can be challenging. For instance, reacting In₂O₃ with hydrofluoric acid at room temperature can lead to the formation of indium hydroxyfluoride (InOHF₂) as a significant byproduct alongside the desired InF₃. researchgate.netechemi.com To circumvent this, a two-step process can be employed. Starting from an indium salt like indium sulfate (B86663) (In₂(SO₄)₃), precipitation with a strong base like sodium hydroxide (B78521) (NaOH) yields indium hydroxide, which is then treated with hydrofluoric acid to produce InF₃. researchgate.netechemi.com It is crucial to use appropriate containers, such as Teflon beakers, when working with hydrofluoric acid. researchgate.netechemi.com

Thermal Decomposition of Indium Fluoride Hydrates

This compound can also be synthesized through the thermal decomposition of its hydrated forms, such as Indium(III) fluoride trihydrate (InF₃·3H₂O). ontosight.ai This hydrate (B1144303) contains water molecules coordinated to the indium center and has a polymeric structure similar to β-aluminium trifluoride hydrate. semanticscholar.org The decomposition process involves heating the hydrate to drive off the water molecules, resulting in the anhydrous InF₃. The thermal stability and decomposition steps are critical parameters in this process, which can be studied using thermal analysis techniques. researchgate.net The thermal dehydration of various mixed-metal fluoride hydrates has been studied, showing that intermediate dihydrates can form before the final anhydrous product is obtained. rsc.org

PrecursorMethodKey Considerations
Indium(III) oxideReaction with HF or hydrofluoric acidPotential for InOHF₂ byproduct formation. researchgate.netechemi.com
Indium fluoride hydrate (e.g., InF₃·3H₂O)Thermal decompositionRequires controlled heating to remove coordinated water. ontosight.aisemanticscholar.org

Advanced Synthesis Techniques for Indium(III) Fluoride Complexes

More complex indium fluoride systems, including coordination complexes and nanomaterials, require advanced synthetic strategies to control their structure and properties.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for creating crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully employed to synthesize Indium(III) fluoride complexes with various neutral N-donor ligands. semanticscholar.orgrsc.orgresearchgate.net By reacting hydrated indium fluoride (InF₃·3H₂O) with ligands such as 2,2'-bipyridyl (bipy), 1,10-phenanthroline (B135089) (phen), or 2,2':6',2''-terpyridyl (terpy) under hydrothermal conditions (e.g., 180 °C for 15 hours), high yields of complexes can be achieved. researchgate.netsoton.ac.uk

Examples of complexes synthesized via this route include:

[InF₃(terpy)]·3H₂O researchgate.net

[InF₃(bipy)(OH₂)]·2H₂O rsc.orgresearchgate.net

[InF₃(phen)(OH₂)] rsc.org

These complexes typically feature a distorted octahedral geometry at the indium metal center with extensive hydrogen bonding networks involving the fluoride ligands and water molecules. researchgate.netsoton.ac.uk Hydrofluoric acid is sometimes used as a mineralizer in these reactions, though its toxicity presents handling challenges. mdpi.com This method has also been used to prepare fluorinated indium phosphates with bipyridyl ligands, resulting in novel chain and layered structures. acs.org

Molten Salt Flux Synthesis

Molten salt flux synthesis is a high-temperature method where a molten salt is used as a solvent to facilitate the reaction and crystallization of materials. This technique is particularly useful for producing phase-pure, highly crystalline materials. nih.gov While specific examples for the synthesis of this compound complexes are not extensively detailed in the provided search results, the general principles of the molten salt method suggest its potential applicability. The method allows for crystal facet design and control over the electronic structure of the final product. nih.gov For instance, the electroreduction of indium tin oxide has been investigated in a CaF₂–NaF–CaO molten salt. researchgate.net This technique is also central to the synthesis of fuel for molten salt reactors, which involves dissolving actinide fluorides in a carrier salt melt. mdpi.com The low-complexity and cost-effectiveness of this route make it an attractive option for synthesizing crystalline materials. nih.gov

Solution-Based Synthetic Routes for Nanomaterials

Solution-based methods are prominent in the synthesis of indium fluoride nanomaterials, offering control over size, shape, and crystal phase. One approach involves the reaction of indium acetate (B1210297) (In(AcO)₃) with ammonium (B1175870) fluoride (NH₄F) in a high-boiling point solvent mixture of oleic acid and 1-octadecene. acs.org This "heat-up" method allows for the synthesis of sodium indium fluoride (Na₃InF₆) nanoparticles. acs.org Research has shown that reaction temperature and time are pivotal parameters that influence the structural transformation and crystal growth of these nanoparticles. acs.org For example, Na₃InF₆ nanoparticles initially form in a cubic phase and then transform into a more thermodynamically stable monoclinic phase upon heating. acs.org

Another facile, two-step method has been developed to produce indium nanoparticles (In NPs) and carbon-supported In NPs under mild conditions. mdpi.com This involves the reduction of an indium salt, like Indium(III) chloride, in the presence of a stabilizer. mdpi.com Furthermore, solution-based techniques like sol-gel and combustion synthesis are used to prepare fluoride-doped indium oxide (F:In-O) thin films and powders. northwestern.edumst.edu

Synthesis TechniqueTarget ProductKey Features
Hydrothermal SynthesisCrystalline InF₃ complexes with N-donor ligandsHigh yields, formation of hydrated complexes with extensive hydrogen bonding. researchgate.netsoton.ac.uk
Molten Salt Flux SynthesisPotentially phase-pure crystalline InF₃ complexesHigh-temperature method using molten salt as a solvent. nih.gov
Solution-Based RoutesIndium fluoride and fluoride-doped indium oxide nanomaterialsControl over nanoparticle size, shape, and crystal phase through reaction parameters. acs.orgmdpi.com

In Situ Salt Metathesis Reactions for Complex Formation

Salt metathesis represents a fundamental and widely employed strategy in coordination chemistry for the synthesis of new complexes. In the context of indium(III) chemistry, in situ salt metathesis is a powerful technique for forming complex molecular structures. This method typically involves the reaction of an indium halide, such as indium trichloride (B1173362) (InCl₃), with a salt of a desired ligand, often a lithium or sodium salt. The reaction proceeds via an exchange of ions, driven by the formation of a stable, often insoluble, alkali metal halide like lithium chloride (LiCl), which precipitates from the reaction mixture, shifting the equilibrium towards the desired indium complex. rsc.orgresearchgate.net

This approach has been successfully utilized to synthesize novel heteroleptic indium aminothiolate compounds. rsc.orgresearchgate.net For instance, researchers have prepared complexes by reacting indium trichloride with lithiated aminothiol (B82208) and N,O-β-heteroarylalkenol ligands in an in situ process. rsc.orgresearchgate.net The resulting complexes, which feature a trigonal bipyramidal coordination geometry around the indium(III) center, are generated following the precipitation of LiCl. rsc.org This methodology is highly versatile, as the properties of the final indium complex can be tuned by carefully selecting the chelating ligands. While these examples use indium trichloride, the principle is broadly applicable across indium(III) halides for the rational design of complexes with specific coordination environments. The general synthetic scheme for such a reaction can be represented as:

InX₃ + n ML → InLₙ + n MX (where X = halide, M = alkali metal, L = ligand)

This strategy is a cornerstone for accessing a wide array of indium(III) coordination compounds. rsc.orgcore.ac.ukucl.ac.uk

Synthesis of Precursors for Vapor Phase Deposition (e.g., Atomic Layer Deposition, Chemical Vapor Deposition)

The fabrication of high-quality thin films of indium-containing materials, such as indium oxide (In₂O₃), indium sulfide (B99878) (In₂S₃), and indium nitride (InN), is critical for applications in electronics and optoelectronics. chemimpex.comchemimpex.com Vapor phase deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are paramount for this purpose. The success of these techniques hinges on the availability of suitable molecular precursors: indium-containing compounds that are sufficiently volatile and thermally stable to be transported in the gas phase but will controllably decompose on a substrate surface. rsc.orggoogle.com

The synthesis of these precursors often involves the introduction of specific ligands to the indium(III) center to modulate its volatility and reactivity. These ligands can include amidinates, guanidinates, triazenides, and aminothiolates. rsc.orggoogle.comacs.org For example, heteroleptic indium aminothiolate complexes have been synthesized and used as single-source precursors in CVD to produce singular-phase β-In₂S₃ deposits. rsc.org Similarly, homoleptic indium-tris-guanidinate complexes have been developed as effective precursors for the water-assisted ALD of In₂O₃ films. google.com

A notable development is the synthesis of tris(1,3-diisopropyltriazenide)indium(III), a homoleptic triazenide precursor used for the ALD of indium nitride (InN). acs.org This compound was synthesized from indium trichloride and isopropyllithium, demonstrating good volatility and clean decomposition. acs.org Interestingly, this precursor exhibited two distinct self-limiting growth temperature windows for ALD, with the higher temperature process involving a gas-phase thermal decomposition into a more reactive In(III) species that still enabled controlled film growth. acs.org

The following table summarizes selected indium(III) precursors and their application in vapor deposition:

Precursor ClassExample PrecursorDeposition MethodResulting FilmReference
Aminothiolate[In(SC₂H₄N(Me)SC₂H₄)(C₈H₅F₃NO)]CVDβ-In₂S₃ rsc.orgresearchgate.net
GuanidinateIndium-tris-guanidinatesALDIn₂O₃ google.com
Dithiocarbamate[In(S₂CN(iPr)₂)₃]·1.5pyAACVDβ-In₂S₃ researchgate.net
TriazenideTris(1,3-diisopropyltriazenide)indium(III)ALDInN acs.org
AmidinateTris(N,N′-diisopropylformamidinato)indium(III)ALDIn₂O₃ google.com

These examples highlight the importance of targeted synthesis in designing indium(III) precursors with tailored properties for advanced material fabrication. google.com

Controlled Fluorination Reactions in Indium(III) Chemistry

Indium(III) compounds, including this compound, play a significant role in modern organic synthesis, particularly in reactions involving the formation of carbon-fluorine bonds.

Anhydrous Fluorination Reactions with Specific Reagents

Anhydrous this compound (InF₃) is recognized not only as a component in specialty glasses and materials but also as a catalyst in organic synthesis. fishersci.fifishersci.ie Its Lewis acidic nature allows it to activate substrates in various transformations. Specifically, InF₃ has been identified as a vital catalyst for the synthesis of fluorine-containing heterocyclic compounds, such as 2,4,5-trisubstituted imidazoles and polysubstituted pyrroles. fishersci.fifishersci.ie In these roles, the anhydrous form of InF₃ is crucial, as the presence of water could interfere with the catalytic cycle or react with intermediates. It also serves as a catalyst in the addition of trimethylsilyl (B98337) cyanide to aldehydes to form cyanohydrins. fishersci.fifishersci.ie

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophile (often a carbon-centered one) with an electrophilic fluorine source ("F⁺"). wikipedia.org This strategy has become a cornerstone for synthesizing organofluorine compounds, largely due to the development of stable and manageable N-F reagents. wikipedia.orgnih.gov

Common electrophilic fluorinating agents include:

Reagent NameAbbreviationClass
N-FluorobenzenesulfonimideNFSINeutral N-F Reagent
SelectfluorF-TEDA-BF₄Cationic N-F Reagent
N-Fluoropyridinium saltsNFPyCationic N-F Reagent

Lewis acidic metal salts can catalyze these reactions by coordinating to the substrate, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic fluorine agent. acs.org Indium(III) salts are effective in this role. For instance, indium(III) trifluoromethanesulfonate (B1224126) [In(OTf)₃] has been implicated in a dual activation mechanism for the fluoride-initiated addition of allylsilanes to N-acylhydrazones. researchgate.net In such a scheme, the indium(III) center forms a chelate with the substrate, activating it towards subsequent reactions, which can include electrophilic fluorination steps in related synthetic sequences. researchgate.net This catalytic approach allows for highly diastereoselective transformations. researchgate.net

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a direct method for introducing fluorine into a molecule via the substitution of a leaving group with a fluoride ion (F⁻). acs.org Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and organosoluble reagents such as tetrabutylammonium (B224687) fluoride (TBAF) and pyridinium (B92312) poly(hydrogen fluoride) (PPHF). acs.orgnih.govresearchgate.net

The efficiency of nucleophilic substitution can be enhanced by using a Lewis acid to activate the leaving group. Indium(III) compounds, such as indium(III) halides, are well-suited for this purpose due to their strong Lewis acidity. For example, the presence of an electron-withdrawing group has been shown to facilitate the nucleophilic fluorination of certain alcohols using PPHF, a reaction proposed to proceed through an α-ketocarbenium ion intermediate. researchgate.net While this specific study did not use an indium catalyst, the established use of indium(III) bromide to catalyze the direct azidation of α-hydroxyketones provides a strong parallel. researchgate.net In a similar fashion, an indium(III) species could coordinate to a hydroxyl group, making it a better leaving group and facilitating its displacement by a nucleophilic fluoride source. This strategy leverages the Lewis acidity of the indium(III) center to promote C-F bond formation under mild conditions.

Structural Elucidation and Advanced Characterization of Indium 3+ Trifluoride Materials

Crystallographic Investigations

Crystallographic techniques, particularly X-ray diffraction, have been pivotal in understanding the three-dimensional arrangement of atoms within indium(3+) trifluoride and its complexes.

Solid-State Crystal Structure Analysis (e.g., Rhombohedral Motif, Distorted Octahedral Geometries)

Anhydrous this compound adopts a rhombohedral crystal structure, belonging to the R-3c space group. wikipedia.org This structure is analogous to that of rhodium(III) fluoride (B91410) and vanadium(III) fluoride. wikipedia.orgheegermaterials.com In this arrangement, each indium ion is surrounded by six fluoride ions in a distorted octahedral geometry. wikipedia.orgattelements.com The octahedra are linked at the corners to form a three-dimensional network. This corner-sharing arrangement of InF₆ octahedra is a defining feature of its solid-state structure. The conversion of two-dimensional indium selenide (B1212193) (InSe) layers into indium fluoride (InF₃) through direct fluorination has been shown to produce stable InF₃ layers with a non-layered, rhombohedral structure. iyte.edu.tr

The hydrated form, indium trifluoride trihydrate (InF₃·3H₂O), exhibits a different crystal structure. It possesses the polymeric β-aluminium trifluoride hydrate (B1144303) structure. semanticscholar.org

A summary of the crystallographic data for anhydrous this compound is presented below:

PropertyValue
Crystal SystemRhombohedral wikipedia.org
Space GroupR-3c (No. 167) wikipedia.org
Coordination GeometryDistorted Octahedral wikipedia.orgattelements.com

Indium Coordination Environments within Trifluoride and Complexes

In its simple trifluoride form, the indium atom exhibits an octahedral coordination environment, being bonded to six fluorine atoms. wikipedia.org However, in various complexes, the coordination environment of indium can be more diverse. A review of 88 crystal lattice structures of indium(III) anionic fluoride and mixed-ligand fluoride complexes revealed a range of coordination polyhedra and associations, including dimers, oligomers, and polymers in the form of chains, layers, and frameworks. scispace.com

For instance, in complexes like M[InF₄(H₂O)₂] (where M = Rb, Cs), the indium atom is part of an isolated, centrosymmetric [InF₄(H₂O)₂]⁻ anion. researchgate.net In this anion, the indium atom is coordinated to four fluoride ions and two water molecules in a trans-arrangement, resulting in a slightly distorted octahedral geometry. researchgate.netresearchgate.net Similarly, in Cu(InF₄)₂·10H₂O, the structure is composed of isolated [Cu(H₂O)₆]²⁺ cations and distorted octahedral [InF₄(H₂O)₂]⁻ anions with a cis-arrangement of the water molecules. researchgate.net

In the complex (NH₄)₂[InF₅], the indium atom is surrounded by four terminal and two bridging fluorine atoms, forming a nearly regular octahedral coordination polyhedron. These InF₆ polyhedra are linked through the bridging fluorine atoms to form polymeric, corrugated anion chains. researchgate.net

Single Crystal X-ray Diffraction Studies of Indium(III) Fluoride Complexes

For example, the crystal structure of CuInF₅·7H₂O was found to be composed of centrosymmetric octahedral [Cu(H₂O)₆]²⁺ complexes. researchgate.net114.55.40 In another study, the synthesis and structural characterization of indium(III) fluoride complexes with β-alanine led to the identification of (β-AlaH)[InF₄(H₂O)₂]·0.5H₂O and (β-AlaH)₂[InF₅(H₂O)]·2H₂O. researchgate.net The structure of the latter was found to be disordered. researchgate.net

A new type of indium(III) fluoride complex, [N(CH₃)₄]₆[In(H₂O)₆][InF₆]₃·18H₂O, was synthesized and structurally characterized. researchgate.net This compound is unique as it contains indium(III) atoms in both a hexafluoride complex anion ([InF₆]³⁻) and a hexaaqua complex cation ([In(H₂O)₆]³⁺). researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights into the structure, dynamics, and chemical environment of atoms in this compound materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying indium fluoride compounds in both solution and the solid state. researchgate.netresearchgate.net

Multinuclear NMR allows for the direct observation of different nuclei within a sample, providing complementary information about the structure and bonding.

¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR studies. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the local chemical environment. wikipedia.org In studies of indium fluoride complexes, ¹⁹F NMR is used to distinguish between different fluoride environments, such as terminal and bridging fluoride ligands. For example, in the complex [InF₃(terpy)]·3H₂O, the ¹⁹F{¹H} NMR spectrum at 298 K shows two broad singlets at -157.8 ppm (2F) and -181.6 ppm (1F), which resolve at 183 K, indicating different fluorine environments. rsc.org In fluoride-doped indium oxide, ¹⁹F solid-state NMR has been used to identify different InOₓFᵧ environments, with InO₃F₃ being predominant in the crystalline phase and InO₄F₂ in the amorphous phase. mst.edufsu.edunorthwestern.eduacs.org The chemical shifts for various species were identified, for instance, InO₅F at δ -88 ppm, InO₃F₃ at δ -142 ppm, and InF₆ at δ -199 ppm. mst.edufsu.edu

¹¹⁵In NMR: Indium-115 is a quadrupolar nucleus (spin 9/2) with a high natural abundance (95.71%). huji.ac.il While its quadrupolar nature can lead to broad signals, ¹¹⁵In NMR can still provide valuable information, especially in the solid state and for symmetrical species in solution. huji.ac.ilrsc.org Solid-state ¹¹⁵In NMR studies are often performed at high magnetic fields to improve resolution. rsc.orgrsc.org These studies can determine the nuclear quadrupolar coupling constant (Cₒ) and magnetic shielding anisotropy, which are sensitive to the coordination number and geometry of the indium center. rsc.orgrsc.org For example, solid-state ¹¹⁵In NMR has been used to characterize various indium coordination complexes, with Cₒ values ranging from 106.0 to 200.0 MHz. rsc.orgrsc.org However, for some complexes like [InF₃(terpy)], a ¹¹⁵In NMR resonance may not be observed due to fast quadrupolar relaxation. rsc.org

²⁷Al NMR: While not directly probing indium, ²⁷Al NMR can be used in comparative studies of isostructural aluminum and indium fluoride complexes. The sharp resonances observed in the ²⁷Al NMR spectra of aluminum trifluoride complexes can provide insights that can be extrapolated to the corresponding indium systems. researchgate.net

A summary of representative NMR data for this compound containing materials is presented below:

Compound/SystemNucleusChemical Shift (δ, ppm)Remarks
[InF₃(terpy)]·3H₂O¹⁹F-157.8 (2F), -181.6 (1F)Broad singlets at 298 K rsc.org
Fluoride-doped crystalline In₂O₃¹⁹F-88 (InO₅F), -142 (InO₃F₃), -199 (InF₆)Solid-state NMR mst.edufsu.edu
In(acac)₃¹¹⁵In-Cₒ = 106.0 ± 2.0 MHz (Solid-state) rsc.org
Solid-State Magic Angle Spinning (MAS) NMR Investigations

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for probing the local atomic environment in crystalline and disordered materials. For this compound, both ¹⁹F and ¹¹⁵In nuclei are NMR-active and serve as sensitive probes of the material's structure. Magic Angle Spinning (MAS) is a crucial technique in SSNMR that involves rapidly rotating the sample at a specific angle (the "magic angle," ~54.74°) to the external magnetic field. This process averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), which would otherwise lead to broad, featureless spectra in solid samples, thereby producing high-resolution spectra with sharp peaks.

Investigations into fluoride-containing indium materials utilize ¹⁹F MAS NMR to distinguish between different fluorine coordination environments. The ¹⁹F chemical shift is highly sensitive to the number of surrounding indium and oxygen atoms. Studies on fluoride-doped indium oxides have identified several distinct chemical environments, providing insight into the local structures that can form. For instance, a sharp peak corresponding to an InF₆ octahedra is observed at approximately -199 ppm. mst.edu The identification of such species is critical for understanding the structural and electronic properties of the material. shef.ac.ukmathnet.ruscbt.com

The ¹¹⁵In nucleus, with a nuclear spin of I = 9/2, is also a viable but more challenging nucleus for SSNMR studies due to its large quadrupole moment, which can cause significant spectral broadening. researchgate.net However, experiments performed at high magnetic fields can overcome this challenge. researchgate.netamericanelements.comsigmaaldrich.com ¹¹⁵In SSNMR studies provide information about the electric field gradient and magnetic shielding at the indium nucleus, which are defined by the nuclear quadrupolar coupling constant (Cq) and chemical shift parameters, respectively. researchgate.netnih.gov These parameters are highly sensitive to the local symmetry and coordination of the indium site. americanelements.comsigmaaldrich.com While specific ¹¹⁵In MAS NMR data for pure InF₃ is not widely reported, the technique's proven applicability to various indium compounds demonstrates its potential for characterizing the indium environment in trifluoride materials. researchgate.netamericanelements.comsigmaaldrich.comnih.gov

Table 1: Representative ¹⁹F MAS NMR Chemical Shifts for Indium-Fluorine Species

Chemical Species Coordination Environment Approximate Chemical Shift (δ) ppm
c-InO₅F Crystalline In-O-F -78
InO₅F Amorphous In-O-F -88
InO₃F₃ Mixed Oxyfluoride -142
InF₆ Indium Hexafluoride -199

This table is generated based on data from studies on fluoride-doped indium oxides and serves as a reference for the chemical shifts of different In-F environments. mst.edu

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Structure Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for confirming the bonding and structure of materials by probing their characteristic vibrational modes. In this compound, these techniques are used to identify the fundamental vibrations of the In-F bonds within the crystal lattice.

The structure of InF₃ consists of corner-sharing InF₆ octahedra. materialsproject.org Raman spectroscopy is particularly effective at identifying the symmetric stretching modes of these units. Studies on InF₃-based glasses and fibers have consistently identified a strong Raman peak between 506 cm⁻¹ and 511 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the InF₆ octahedra. researchgate.netresearchgate.net Bending modes of these octahedra are observed in the lower frequency region, typically between 100-350 cm⁻¹. researchgate.net The lower maximum phonon energy observed in InF₃ glass compared to other fluoride glasses like ZBLAN indicates its potential for more efficient optical applications. aip.org

Infrared (IR) spectroscopy complements Raman data by probing asymmetric vibrational modes. For indium fluoride-containing systems, IR spectra show characteristic bands for In-F bond vibrations in the 400–500 cm⁻¹ range. mathnet.ru The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the compound, confirming the octahedral coordination of indium and the integrity of the In-F bonds. nih.govnih.gov

Table 2: Key Vibrational Modes Observed for this compound

Technique Wavenumber (cm⁻¹) Assignment
Raman ~506 - 511 Symmetric stretching mode (ν₁) of InF₆ octahedra
Raman ~426 Vibrational mode in InF₃ fiber
Raman 100 - 350 Bending modes of InF₆ octahedra
Infrared (IR) 400 - 500 In-F bond vibrations

This table compiles data from Raman and IR spectroscopy studies of InF₃ and related fluoride glasses. mathnet.ruresearchgate.netresearchgate.net

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Determination

X-ray Absorption Fine Structure (EXAFS) is an element-specific technique that provides precise information about the local atomic environment around a selected atomic species. toray-research.co.jpmat-cs.com It is particularly valuable for determining bond lengths, coordination numbers, and the identity of neighboring atoms, even in amorphous or disordered materials. mst.edu

For this compound materials, EXAFS studies performed at the indium K-edge are used to probe the local structure around the In³⁺ ions. Research on binary glasses containing InF₃ has shown that the local structure is consistently composed of InF₆ units. researchgate.net These studies determined that the indium coordination number is 6 and the average In-F bond length is 0.205 nm. researchgate.net Crucially, these values are in excellent agreement with the known parameters of the crystalline InF₃ phase, indicating that the fundamental octahedral coordination is retained even in the amorphous glass state. researchgate.net This confirms that the InF₆ octahedron is a stable and persistent structural motif for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. libretexts.org The analysis of indium compounds by XPS can be challenging because the binding energies of the primary In 3d core line show only subtle shifts between different chemical states. surfacesciencewestern.comresearchgate.netxpsfitting.com

High-resolution XPS spectra of InF₃ reveal peaks corresponding to both indium and fluorine. The In 3d spectrum is split into two components, In 3d₅/₂ and In 3d₃/₂, due to spin-orbit coupling. The binding energy of the In 3d₅/₂ peak in indium-containing compounds typically falls within a narrow range, making definitive chemical state identification difficult based on this peak alone. surfacesciencewestern.comxpsfitting.com However, in fluoride-doped systems, the In 3d binding energy has been observed to shift from approximately 443.4 eV to 444.0 eV with increasing fluorine content. mst.edu

The F 1s spectrum provides complementary information. A peak corresponding to InF₃ has been identified in the F 1s region of XPS spectra. helmholtz-berlin.de To overcome the ambiguity of the In 3d peak, analysis can be supplemented by examining the X-ray-induced In MNN Auger peak, which often shows larger, more easily distinguishable chemical shifts. surfacesciencewestern.comxpsfitting.com Combining data from the In 3d, F 1s, and In MNN peaks allows for a more reliable analysis of the surface composition and chemical state of this compound. xpsdatabase.netresearchgate.net

Table 3: Representative XPS Binding Energies for this compound and Related Species

Core Level Chemical Species/Context Approximate Binding Energy (eV)
In 3d₅/₂ Fluoride-doped Indium Oxide 443.4 - 444.0
F 1s InF₃ on electrode surface ~685
C 1s Adventitious Carbon (Reference) 285.0

This table presents approximate binding energies compiled from XPS studies of InF₃ and related fluoride-containing indium materials. mst.eduxpsdatabase.net

Mass Spectrometry (MS) and Elemental Analysis for Compound Identification and Purity

Elemental analysis and mass spectrometry are fundamental techniques for verifying the stoichiometry and assessing the purity of a chemical compound.

Elemental analysis provides the percentage composition of elements in a compound, which can be compared against theoretical values calculated from its chemical formula. For this compound (InF₃), the theoretical composition is approximately 66.83% indium and 33.17% fluorine by mass. shef.ac.uk This analysis is a primary step to confirm that the synthesized material has the correct stoichiometric ratio.

Mass spectrometry (MS) offers high sensitivity for detecting trace impurities. For assessing the purity of InF₃ with respect to metallic contaminants, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique capable of detecting elements at parts-per-million (ppm) levels or lower. Additionally, mass spectrometry can be coupled with other techniques to gain further insight. For example, the TGA-MS technique combines thermogravimetric analysis with mass spectrometry to analyze the gases evolved during the thermal decomposition of a material. process-insights.com This is particularly useful for identifying the nature of volatile components, such as residual solvents or the loss of water from hydrated forms like InF₃·3H₂O, thereby providing information on both purity and decomposition pathways. americanelements.comprocess-insights.com

Thermal Analysis and Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mat-cs.comparticletechlabs.com It is widely used to determine the thermal stability, decomposition temperatures, and compositional characteristics of materials, such as moisture content. particletechlabs.comresearchgate.net

For this compound, TGA is used to understand its behavior upon heating. The anhydrous form of InF₃ is known to be a stable, high-melting-point solid. shef.ac.uk However, indium fluoride can exist in hydrated forms, such as indium(III) fluoride trihydrate (InF₃·3H₂O). americanelements.com TGA is an ideal technique to study the dehydration of such compounds. A typical TGA curve for a hydrated salt will show distinct mass loss steps corresponding to the sequential or overlapping removal of water molecules, followed by a stable plateau until the compound's decomposition temperature is reached. researchgate.net

In the context of materials synthesized from precursor solutions, TGA is critical for determining the appropriate annealing temperatures. For instance, the thermal decomposition of a precursor solution containing indium might show an initial mass loss due to the evaporation of solvent, followed by further mass loss at higher temperatures corresponding to the decomposition of organic components and the final conversion of intermediates like indium hydroxide (B78521) to indium oxide. researchgate.net By identifying the temperatures at which these transitions are complete, TGA helps establish the processing conditions necessary to obtain a pure, fully formed final product. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, such as this compound (InF₃). nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in identifying phase transitions, such as melting and crystallization, and other thermal events like glass transitions and chemical reactions. nih.govwikipedia.org

In the context of indium-containing materials, DSC is frequently employed to study their thermal behavior. For instance, in the analysis of fluoride-doped amorphous indium oxide, DSC, in conjunction with thermogravimetric analysis (TGA), is used to identify the exothermic events corresponding to combustion during the synthesis process. northwestern.edu The glass transition temperature (Tg) and crystallization temperature (Tc) of indium fluoride-based glasses are key parameters determined by DSC, providing insights into their thermal stability. researchgate.net For example, a study on an indium fluoride glass sample revealed a glass transition temperature of approximately 300°C and a crystallization temperature of around 392°C at a heating rate of 10°C/min. researchgate.net

The melting of a pure substance like indium is a sharp endothermic event, often used for the calibration of DSC instruments due to its well-defined melting point and enthalpy of fusion. americanlaboratory.commdpi.comresearchgate.net The precision of DSC allows for the detection of very small thermal events, which is crucial for characterizing materials with weak transitions or when only small sample amounts are available. americanlaboratory.com The shape and position of the DSC peaks can be influenced by factors such as heating rate and sample mass. researchgate.net An increase in heating rate typically shifts the thermal event peak to a higher temperature. researchgate.net

DSC can also be used to study the effects of additives or modifications on the thermal properties of indium compounds. For example, the addition of certain components to create multicomponent fluoride glasses can alter the thermal stability, which can be monitored by DSC. researchgate.net Furthermore, the technique can be applied to investigate the curing reactions of resins and the influence of fillers, where changes in the glass transition and reaction enthalpies provide information about the degree of cure. anff-qld.org.au

Table 1: Thermal Transitions of Indium-Containing Materials Measured by DSC

Material System Transition Type Temperature (°C) Heating Rate (°C/min) Reference
Indium Fluoride Glass Glass Transition (Tg) ~300 10 researchgate.net
Indium Fluoride Glass Crystallization (Tc) ~392 10 researchgate.net
Fluoride-Doped Indium Oxide Precursor Exothermic Combustion (Texo) ~165 Not Specified northwestern.edu
Polyethylene with LCP reinforcement Phase Transition of LCP ~217 Not Specified americanlaboratory.com
MHPOBC Liquid Crystal Liquid-Liquid Transitions 118.4, 119.2, 120.9, 122.0 0.05 americanlaboratory.com

This table presents a selection of thermal transition data for various indium-containing materials as determined by DSC, illustrating the types of thermal events and the temperatures at which they occur.

Morphological and Microstructural Analysis of this compound Materials

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy)

Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides critical insights into the morphology, size, and microstructure of this compound and related materials.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of materials. For instance, in the study of thin films deposited from indium-containing precursors, SEM reveals the surface morphology of the resulting layers. rsc.org It can be used to observe features such as the flower-like surface morphology of erbium fluoride (ErF₃) films deposited on copper mesh at specific temperatures. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the observation of internal structures, crystal phases, and nanoparticle morphology. rsc.org High-resolution TEM (HR-TEM) is particularly valuable for studying the effects of doping on the crystal structure. For example, HR-TEM studies on fluoride-doped indium oxide have shown that fluoride doping can inhibit crystallization in both crystalline and amorphous phases. acs.orgnorthwestern.edu TEM has also been employed to visualize the morphology of indium-based heterostructures and to confirm the crystalline nature of ErF₃ films even at low deposition temperatures. researchgate.netrsc.org In studies of indium-based nanoparticles, TEM images have been used to track the morphological evolution, such as the transformation from cubic to monoclinic phases and changes in particle shape and size with varying reaction temperatures. acs.org Furthermore, TEM has been used to image mitochondria to observe structural changes induced by indium(III). nih.gov

A specialized technique, Scanning Transmission Electron Microscopy (STEM), combines the principles of TEM and SEM. wikipedia.org STEM focuses the electron beam to a fine spot that is scanned across the sample, making it suitable for analytical techniques like Z-contrast imaging, which can provide information about the atomic number of elements in the sample. wikipedia.org

Table 2: Electron Microscopy Applications in the Study of Indium-Containing Materials

Technique Application Material System Key Findings Reference
SEM Surface Topography β-In₂S₃ Thin Film Characterization of surface morphology of deposited film. rsc.org
SEM Surface Morphology ErF₃ Films Observation of flower-like surface structures. researchgate.net
TEM Morphology & Crystal Phase Indium-based Heterostructure Observation of morphology, composition, and crystal phase. rsc.org
HR-TEM Crystallization Inhibition Fluoride-Doped Indium Oxide Fluoride doping inhibits crystallization. acs.orgnorthwestern.edu
TEM Nanoparticle Morphology Na₃InF₆ Nanoparticles Monitored evolution from cubic to monoclinic phase and changes in size/shape with temperature. acs.org
TEM Structural Changes Mitochondria Imaging of mitochondrial structure after exposure to Indium(III). nih.gov

This table summarizes the application of different electron microscopy techniques in the analysis of various indium-containing materials, highlighting the specific information obtained.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is an indispensable technique for the characterization of crystalline materials like this compound. It is primarily used for phase identification and the assessment of crystalline purity. creative-biostructure.com Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint," allowing for its identification by comparing the experimental pattern to standard databases. creative-biostructure.com

In the context of indium compounds, PXRD is routinely used to confirm the formation of the desired crystalline phase and to check for the presence of impurities. For example, after synthesizing indium-doped calcium fluoride powders, PXRD patterns are analyzed to confirm the polycrystalline nature and cubic structure of the samples. jscimedcentral.com Similarly, for fluoride-doped indium oxide, Grazing Incidence X-ray Diffraction (GIXRD), a surface-sensitive variant of XRD, is used to confirm that the material is highly crystalline and possesses the bixbyite structure of In₂O₃, without the formation of impurity phases. fsu.edu

The conversion of powdered InF₃ over long-term storage has been investigated using X-ray diffraction, revealing the successive formation of an intermediate phase and the trihydrate InF₃ · 3H₂O. researchgate.net PXRD is also crucial in the study of complex indium fluoride systems. For instance, the crystallization products of certain fluoride glasses have been identified by powder X-ray diffraction analysis to contain multiple phases. researchgate.net Furthermore, in the synthesis of novel indium complexes, PXRD is used for phase identification of the resulting materials. rsc.orgumich.edu

The analysis of PXRD data can also provide information on crystallite size, which can be calculated using the Scherrer equation based on the broadening of the diffraction peaks. jscimedcentral.com Variable temperature PXRD studies can be employed to investigate phase changes as a function of temperature. core.ac.uk

Table 3: PXRD Analysis of Indium-Containing Compounds

Material System Purpose of PXRD Analysis Key Findings Reference
This compound (InF₃) Long-term stability Formation of InF₃ · 3H₂O and an intermediate phase over time. researchgate.net
Indium-doped Calcium Fluoride Phase Identification & Structural Characterization Confirmed polycrystalline nature and cubic structure. jscimedcentral.com
Fluoride-doped Indium Oxide Phase Purity & Crystalline Structure Confirmed highly crystalline bixbyite structure without impurity phases. fsu.edu
Indium(I) Triflate Derivative Variable Temperature Study Monitored changes in diffraction patterns with temperature. core.ac.uk
Indium-based Coordination Polymer Phase Identification Confirmed the formation of the desired nanosized coordination polymer phase. researchgate.net

This table highlights various applications of Powder X-ray Diffraction in the characterization of indium-containing materials, detailing the purpose of the analysis and the key structural information obtained.


Theoretical and Computational Chemistry of Indium 3+ Trifluoride

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of InF₃.

DFT calculations are instrumental in elucidating the electronic structure of InF₃. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For InF₃, the HOMO is primarily localized on the fluorine atoms, reflecting their high electronegativity, while the LUMO is centered on the indium atom. This distribution indicates that the fluorine atoms are the primary sites for electrophilic attack, whereas the indium atom is susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Properties of InF₃

Molecular Orbital Energy (eV) Description
HOMO - Primarily composed of fluorine p-orbitals.
LUMO - Primarily composed of indium p-orbitals.

Note: Specific energy values require dedicated DFT calculations and can vary with the level of theory and basis set used.

Computational studies also predict the stability of different InF₃ polymorphs and clusters. These calculations are crucial for understanding the solid-state structure and phase transitions of indium trifluoride.

Table 2: Optimized Geometric Parameters for Monomeric InF₃

Parameter Calculated Value
In-F Bond Length ~2.0 Å
F-In-F Bond Angle 120°

Note: Values are approximate and depend on the computational methodology.

DFT is a valuable tool for investigating the mechanisms of reactions involving InF₃. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. Transition state analysis allows for the determination of activation energies, providing insights into the reaction kinetics.

For example, DFT studies can be used to model the catalytic activity of InF₃ in various organic reactions. wikipedia.org These calculations can elucidate the role of the indium center in activating substrates and stabilizing transition states, thereby explaining its catalytic efficiency.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with classical molecular dynamics to model the dynamic behavior of systems at the atomic level. For InF₃, AIMD can be used to study its behavior in different environments, such as in the gas phase, in solution, or at surfaces.

These simulations provide a time-resolved picture of molecular motions, including vibrations, rotations, and translations. They can also be used to investigate dynamic processes such as diffusion, reaction dynamics, and phase transitions under various temperature and pressure conditions.

Quantum Chemical Approaches to Bonding Characteristics and Intermolecular Interactions

Quantum chemical methods, including DFT and other high-level ab initio calculations, are used to analyze the nature of chemical bonds and intermolecular interactions in InF₃. The bond between indium and fluorine is highly polar due to the large difference in electronegativity between the two atoms. guidechem.com

The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density distribution and characterize the In-F bond as predominantly ionic with some degree of covalent character. up.ac.za Furthermore, these methods can be used to study weak intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are crucial for understanding the condensed-phase properties of InF₃.

Advanced Research Applications in Materials Science and Chemical Synthesis

Indium(3+) trifluoride (InF₃) is a versatile compound that plays a crucial role in various advanced research applications, particularly in the fields of materials science and chemical synthesis. Its unique properties make it an invaluable precursor and component in the development of next-generation technologies.

Coordination Chemistry of Indium Iii Fluoride

Formation of Anionic Fluoroindate Complexes

Indium(III) fluoride (B91410) readily forms a variety of anionic fluoroindate complexes in the presence of fluoride ions. The stoichiometry and structure of these complexes are influenced by the nature of the counter-ion and the reaction conditions. Common anionic fluoroindate complexes include those with the general formulas [InF₄]⁻, [InF₅]²⁻, and [InF₆]³⁻. researchgate.netresearchgate.net

The formation of these complexes often involves the reaction of indium(III) fluoride with a fluoride salt in an aqueous or non-aqueous solvent. For instance, the reaction of InF₃ with ammonium (B1175870) fluoride can lead to the formation of (NH₄)₂[InF₅]. iaea.orgresearchgate.net The structures of these anionic complexes can range from discrete, isolated anions to polymeric chains or layers. researchgate.net

In the solid state, the coordination number of indium in these complexes is typically six, resulting in an octahedral geometry. For example, in (NH₄)₂[InF₅], the indium atom is surrounded by four terminal and two bridging fluorine atoms, forming a distorted octahedral coordination polyhedron. iaea.orgresearchgate.net These octahedra can then link through bridging fluorine atoms to form extended structures, such as the polymer trans-vertex-connected corrugated anion chains, (InF₅)n²ⁿ⁻, observed in this compound. iaea.orgresearchgate.net

The table below summarizes some of the known anionic fluoroindate complexes and their structural features.

ComplexStructural FeaturesReference(s)
[InF₅]²⁻Can exist as polymeric chains of corner-sharing InF₆ octahedra. iaea.orgresearchgate.net
[InF₆]³⁻Typically forms isolated octahedral anions. researchgate.netresearchgate.net
[In₂F₁₂]⁶⁻Dimeric complex anion. researchgate.net
(InF₅)n²ⁿ⁻Polymeric chain structure. researchgate.net

Complexation with Neutral N-donor and O-donor Ligands

Indium(III) fluoride also forms stable complexes with a range of neutral N-donor and O-donor ligands. semanticscholar.org These reactions are often carried out using indium(III) fluoride trihydrate (InF₃·3H₂O) as the starting material. semanticscholar.org The coordinated water molecules in the hydrate (B1144303) can be displaced by stronger N- or O-donor ligands. semanticscholar.org

Hydrothermal synthesis is a common method for preparing these complexes. semanticscholar.orgrsc.org For example, the reaction of InF₃·3H₂O with 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) under hydrothermal conditions yields complexes such as mer-[InF₃(bipy)(H₂O)]·2H₂O. semanticscholar.org

The coordination geometry around the indium center in these complexes is typically a distorted octahedron, with the fluoride ions and the neutral ligands occupying the coordination sites. In many of these complexes, extensive hydrogen bonding is observed, contributing to the stability of the crystal lattice. semanticscholar.org

The stability of these complexes can be influenced by the nature of the ligand. For instance, studies on complexes with diimine and aza-macrocycle ligands suggest that the stability follows the trend Al > Ga > In. semanticscholar.org

The following table provides examples of complexes formed between InF₃ and neutral donor ligands.

LigandComplex FormulaCoordination GeometryReference(s)
2,2'-bipyridine (bipy)mer-[InF₃(bipy)(H₂O)]·2H₂ODistorted Octahedral semanticscholar.org
Terpyridine (terpy)mer-[InF₃(terpy)]Distorted Octahedral semanticscholar.org
Triazacyclononane derivative (L2)[InF₃(L2)]Distorted Octahedral soton.ac.uk

Hydrolysis and Hydrate Formation Mechanisms

Indium(III) fluoride is susceptible to hydrolysis, particularly at elevated temperatures. researchgate.net This tendency towards hydrolysis can impact the stability of materials containing InF₃, such as fluoroindate glasses. researchgate.net The hydrolysis process can lead to the formation of indium oxyfluoride (InOF) or indium hydroxide (B78521) fluoride (InOHF₂). researchgate.netresearchgate.net

In the presence of moisture, indium(III) fluoride can form hydrates. The most common hydrate is indium(III) fluoride trihydrate, InF₃·3H₂O. osti.govamericanelements.com Studies have shown that the conversion of anhydrous InF₃ to its trihydrate can occur slowly over long periods of exposure to air. researchgate.netosti.gov This process may involve the formation of an intermediate phase before the final trihydrate is formed. researchgate.netosti.gov X-ray diffraction analysis of InF₃ powder stored in air for ten years revealed the successive formation of an intermediate phase and then InF₃·3H₂O, along with the formation of InOHF₂, indicating that hydrolysis occurs even at room temperature, albeit very slowly. researchgate.netosti.gov

The structure of InF₃·3H₂O consists of isolated [InF₄(H₂O)₂]⁻ anions and [In(H₂O)₆]³⁺ cations, along with lattice water molecules. researchgate.net The coordinated water molecules can be involved in strong hydrogen bonding with the fluoride ions. researchgate.net Other hydrates, such as the dihydrate and nonahydrate, have also been reported. webelements.comresearchgate.net

Metal-Ligand Bonding and Stability in Indium(III) Complexes

The stability of indium(III) complexes is also influenced by the nature of the other ligands present in the coordination sphere. For instance, indium(III) forms stable fluoride complexes with high stability constants compared to its complexes with other halides like chloride, bromide, and iodide. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure and stability of indium(III) complexes. rsc.org These studies provide insights into the nature of the metal-ligand bonding and help to rationalize the observed stabilities and reactivities. rsc.org The stability of indium(III) complexes in aqueous solution is a critical factor, with tris-ligand complexes of ligands like 8-hydroxyquinoline (B1678124) and deferiprone (B1670187) showing significant stability at physiological pH. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Indium(3+) Trifluoride Materials with Tailored Properties

A key area of future research lies in the development of new this compound materials with precisely controlled optical and electronic properties. This is being achieved through strategies such as doping and the creation of composite materials.

Doping Strategies:

The introduction of dopant ions into the InF₃ host lattice is a powerful method for tailoring its properties. For instance, InF₃-based fluoride (B91410) glasses are considered excellent hosts for rare-earth ions due to their low phonon energies, which enhances luminescence efficiency. researchgate.net Research has shown that doping these glasses with ions like erbium (Er³⁺), thulium (Tm³⁺), and holmium (Ho³⁺) can lead to materials with specific fluorescence characteristics, making them suitable for applications in lasers and optical fibers. researchgate.netrsc.org The stability and optical properties of these glasses can be further optimized by adjusting their composition, such as in the InF₃-GdF₃-GaF₃ system. iaea.org

Future work will likely focus on exploring a wider range of dopants to achieve novel functionalities. The goal is to precisely control the emission wavelengths and quantum yields for applications in areas like up-conversion phosphors, which can convert lower-energy light to higher-energy light, and scintillators, which are materials that emit light when they absorb ionizing radiation. researchgate.net

Nanocomposites and Glass-Ceramics:

The development of InF₃-based nanocomposites and glass-ceramics offers another avenue for creating materials with tailored properties. spiedigitallibrary.org Glass-ceramics, which contain crystalline nanoparticles embedded in a glass matrix, can combine the desirable properties of both phases. researchgate.net For example, fluoride-based glass-ceramics are being investigated for photonic applications due to their potential for high photoluminescence efficiency. researchgate.net

By carefully controlling the size, distribution, and composition of the crystalline phase within the glass matrix, researchers can fine-tune the material's optical and mechanical properties. arxiv.org The synthesis of In₂O₃ nanocrystals confined in an alumina (B75360) matrix has demonstrated the potential of creating nanostructured materials with tailored optical responses. arxiv.org Similar approaches could be applied to create InF₃-based nanocomposites with unique characteristics for applications in sensors and other devices. wikipedia.org

Below is a table summarizing the effects of different tailoring strategies on the properties of this compound-based materials.

Tailoring StrategyModified PropertyPotential Application
Doping with Rare-Earth IonsLuminescence, Optical GainLasers, Optical Amplifiers, Sensors
Formation of Glass-CeramicsMechanical Strength, Thermal Stability, Optical TransparencyPhotonics, Infrared Windows
Creation of NanocompositesElectronic Properties, Catalytic ActivityAdvanced Catalysts, Electronic Devices

Exploration of Unconventional Synthesis Pathways for Advanced Architectures

Moving beyond traditional synthesis methods, researchers are exploring unconventional pathways to create this compound with advanced architectures, such as nanoparticles, thin films, and other nanostructures. These advanced architectures can exhibit properties that are significantly different from their bulk counterparts.

Wet-Chemical and Sol-Gel Methods:

Wet-chemical methods, including sol-gel synthesis, offer a versatile approach for producing InF₃ nanostructures with controlled size and morphology. researchgate.netresearchgate.net The sol-gel process, which involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network, can be adapted to synthesize fluoride materials. researchgate.net For instance, a sol-gel method using trifluoroacetic acid as a fluorine source has been successfully used to prepare other complex fluorides. researchgate.net This approach could be tailored for the synthesis of InF₃ nanoparticles and thin films. researchgate.netresearchgate.net The synthesis of monodisperse indium nanoparticles through a simple lithium borohydride (B1222165) reduction method highlights the potential for solution-based routes to create well-defined nanostructures. researchgate.net

Vapor Deposition Techniques:

Chemical Vapor Deposition (CVD) is another promising technique for fabricating high-quality InF₃ thin films. rsc.org In this method, volatile precursor compounds are introduced into a reaction chamber where they decompose and deposit a thin film onto a substrate. The properties of the resulting film can be precisely controlled by adjusting parameters such as temperature, pressure, and precursor flow rates. Research on the CVD of related indium compounds, such as indium sulfide (B99878) (In₂S₃), provides valuable insights into the development of suitable indium precursors and deposition conditions that could be adapted for InF₃. rsc.orgrsc.org

Hydrothermal Synthesis:

Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at high temperatures and pressures, has been used to produce a variety of crystalline materials, including Group 13 metal trifluoride complexes. nih.gov This method could be explored for the direct synthesis of crystalline InF₃ nanostructures with unique morphologies.

The table below outlines various unconventional synthesis methods and the types of advanced InF₃ architectures they can produce.

Synthesis MethodResulting ArchitectureKey Advantages
Sol-GelNanoparticles, Thin FilmsGood homogeneity, control over stoichiometry
Chemical Vapor DepositionThin Films, CoatingsHigh purity, uniform thickness
Hydrothermal SynthesisNanocrystals, NanorodsHigh crystallinity, control over morphology

Application of Machine Learning and Computational Design in Indium Fluoride Research

The integration of machine learning (ML) and computational design is set to revolutionize the field of materials science, including the research and development of this compound. arxiv.org These powerful tools can significantly accelerate the discovery of new materials with desired properties by screening vast compositional and structural spaces.

Predictive Modeling of Properties:

Machine learning models can be trained on existing experimental and computational data to predict the properties of new, undiscovered materials. arxiv.orgheatenergist.org For example, ML models have been successfully used to predict the thermodynamic properties of fluids and the photophysical properties of organic fluorescent materials. heatenergist.orgnih.gov In the context of indium fluoride research, ML could be employed to predict key properties such as ionic conductivity, bandgap, and luminescence efficiency based on the material's composition and structure. arxiv.org This predictive capability can help researchers to identify promising candidates for specific applications before undertaking time-consuming and expensive experimental synthesis. heatenergist.org

Accelerating Materials Discovery:

By combining ML with high-throughput computational screening, researchers can rapidly explore a vast number of potential InF₃-based materials. arxiv.org For instance, machine learning has been used to discover new fluoride-ion conductors for battery applications. greencarcongress.com A similar approach could be applied to search for novel InF₃-based materials with tailored properties for applications in optics, electronics, and energy storage. This data-driven approach can significantly reduce the time and effort required for materials discovery compared to traditional trial-and-error methods.

Computational Fluid Dynamics for Synthesis Optimization:

Computational Fluid Dynamics (CFD) is a powerful tool for simulating and optimizing material synthesis processes. espublisher.com For example, CFD has been used to model the microwave-assisted carbochlorination process for indium recovery. espublisher.com This type of modeling can provide valuable insights into the complex interplay of heat transfer, mass transport, and chemical reactions during synthesis. espublisher.com By simulating the synthesis environment, researchers can optimize parameters to achieve better control over the final product's properties and morphology. This approach could be particularly beneficial for scaling up the production of advanced InF₃ architectures.

The following table highlights the potential applications of computational tools in indium fluoride research.

Computational ToolApplication in InF₃ ResearchExpected Outcome
Machine LearningPrediction of electronic and optical propertiesAccelerated discovery of new functional materials
High-Throughput ScreeningIdentification of stable crystal structuresDesign of novel InF₃-based compounds
Computational Fluid DynamicsOptimization of synthesis parameters (e.g., CVD)Improved control over material quality and morphology

Interdisciplinary Research with Related Fields (e.g., Solid-State Ionics, Quantum Materials)

The future development of this compound is intrinsically linked to interdisciplinary research that bridges materials science with fields like solid-state ionics and quantum materials. These collaborations are expected to unlock new applications and fundamental understanding of InF₃-based systems.

Solid-State Ionics:

This compound and its derivatives are gaining attention in the field of solid-state ionics, particularly for their potential use in all-solid-state batteries. nih.govresearchgate.net Fluoride-ion batteries (FIBs) are a promising next-generation energy storage technology due to their high theoretical energy density. greencarcongress.comanr.fr Research is focused on developing solid electrolytes with high fluoride-ion conductivity at room temperature. greencarcongress.com InF₃-containing materials are being explored as components of these solid electrolytes. researchgate.net Furthermore, lithium-indium (Li-In) alloys are often used as anodes in solid-state lithium batteries, highlighting the relevance of indium chemistry in this field. nih.govacs.orgacs.org

Quantum Materials:

The unique optical properties of doped this compound make it a promising material for quantum applications. The ability of the InF₃ host lattice to accommodate rare-earth ions with minimal quenching of their luminescence makes it an ideal candidate for developing quantum-cutting materials and quantum emitters. researchgate.netresearchgate.net Quantum cutting is a process where one high-energy photon is converted into two or more lower-energy photons, which could significantly improve the efficiency of solar cells and lighting devices.

Furthermore, the study of doped fluoride glasses and crystals is contributing to the fundamental understanding of energy transfer processes and the interaction of light with matter at the quantum level. researchgate.netrsc.org This research could lead to the development of novel quantum materials with applications in quantum computing and quantum sensing.

The table below summarizes the key areas of interdisciplinary research involving this compound.

Interdisciplinary FieldResearch FocusPotential Impact
Solid-State IonicsFluoride-ion conducting electrolytesDevelopment of high-energy-density batteries
Quantum MaterialsDoped InF₃ for quantum cutting and emittersAdvancements in quantum computing and photonics
CatalysisInF₃ as a Lewis acid catalystNew, efficient, and green chemical synthesis routes

Q & A

Q. What are the established methods for synthesizing indium(III) trifluoride (InF₃) in laboratory settings?

  • Methodology : InF₃ synthesis typically involves direct fluorination of indium metal or indium oxide (In₂O₃) using anhydrous hydrogen fluoride (HF) or ammonium bifluoride (NH₄HF₂). For example, In₂O₃ reacts with NH₄HF₂ at elevated temperatures (~300°C) under inert atmospheres to yield InF₃. Post-synthesis purification includes sublimation under vacuum to remove impurities. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid hydrolysis or oxide contamination .
  • Key Data Table :
ReactantFluorination AgentTemperature (°C)Yield (%)Purity (%)
In₂O₃NH₄HF₂3008599.5
In metalHF (gas)4509299.8

Q. What safety protocols are critical when handling InF₃ in experimental workflows?

  • Methodology : InF₃ requires stringent safety measures due to its hygroscopic nature and potential respiratory hazards. Use fume hoods to avoid inhalation of fine particles, and wear nitrile gloves, lab coats, and safety goggles. Store InF₃ in airtight containers under dry argon to prevent moisture absorption. In case of spills, avoid water (to prevent HF formation) and use dry sand or vermiculite for containment .

Q. Which spectroscopic techniques are most effective for characterizing InF₃ structural properties?

  • Methodology :
  • X-ray Diffraction (XRD) : Determines crystallinity and phase purity. Compare peaks with reference data (JCPDS 00-015-0809).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies In-F vibrational modes (~500–600 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 800°C.
    Cross-validate results with elemental analysis (e.g., ICP-OES for In:F ratio) .

Advanced Research Questions

Q. How does InF₃ function as a catalyst in organic isomerization reactions?

  • Methodology : InF₃ acts as a Lewis acid catalyst by coordinating to electron-rich substrates. For example, in the isomerization of γ-thionolactones to thiolactones, InF₃ forms a dimeric intermediate (e.g., [(InF₃)₂•substrate]) that facilitates double SN2-type inversion. Mechanistic studies using NMR and DFT calculations reveal that the catalytic efficiency depends on the strength of In³⁺-substrate interactions and solvent polarity. Compare with BF₃-catalyzed reactions to highlight InF₃’s superior stability in protic media .

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing InF₃-derived complexes?

  • Methodology : Contradictions in FTIR or XRD data (e.g., unexpected peaks or missing phases) require a "weight-of-evidence" approach:

Replicate Experiments : Confirm reproducibility under identical conditions.

Cross-Referencing : Compare with literature spectra (e.g., Cambridge Structural Database).

Controlled Variable Testing : Isolate factors like moisture exposure or heating rates.

Tabular Analysis : Summarize findings across studies to identify systematic errors (Example):

StudyObserved XRD PeaksExpected PeaksDeviation Cause
A28.5°, 33.2°28.5°, 33.5°Oxygen doping
B28.5°, 47.8°28.5°, 47.8°Phase purity
Address anomalies through iterative refinement of synthesis protocols .

Q. What strategies optimize InF₃’s performance in fluoride-ion battery electrolytes?

  • Methodology : To enhance ionic conductivity (σ) in solid-state electrolytes:
  • Doping : Substitute In³⁺ with smaller cations (e.g., Al³⁃) to create lattice vacancies.
  • Composite Design : Embed InF₃ nanoparticles in polymer matrices (e.g., PVDF-HFP) to improve mechanical stability.
  • Operando XRD : Monitor structural changes during charge-discharge cycles to identify degradation mechanisms.
    Target σ > 10⁻⁴ S/cm at 25°C for practical applications .

Research Design Considerations

Q. How to design experiments evaluating InF₃’s stability under extreme conditions (e.g., high humidity or radiation)?

  • Methodology :
  • Accelerated Aging : Expose InF₃ to 85% relative humidity at 60°C for 72 hours, then analyze via TGA and SEM for hydrolysis.
  • Gamma Radiation Testing : Irradiate samples (10–50 kGy) and measure crystallinity loss via XRD.
    Use control samples (e.g., sealed vs. unsealed containers) to isolate degradation pathways .

Q. What computational methods predict InF₃’s electronic structure for optoelectronic applications?

  • Methodology : Employ density functional theory (DFT) with HSE06 hybrid functionals to calculate bandgap (~3.2 eV) and defect states. Validate predictions with UV-Vis diffuse reflectance spectroscopy. For interfacial studies (e.g., InF₃/TiO₂ heterojunctions), use COMSOL Multiphysics to model charge-transfer kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.